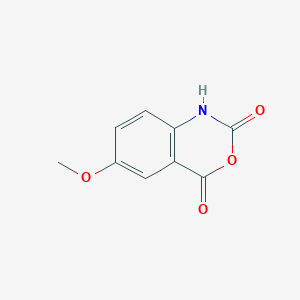

5-Methoxyisatoic anhydride

Description

The exact mass of the compound 5-Methoxyisatoic anhydride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163035. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Methoxyisatoic anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxyisatoic anhydride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c1-13-5-2-3-7-6(4-5)8(11)14-9(12)10-7/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFAFNQOODJCVGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80958838 | |

| Record name | 2-Hydroxy-6-methoxy-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80958838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37795-77-0 | |

| Record name | 5-Methoxyisatoic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37795-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 37795-77-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-6-methoxy-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80958838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 5-Methoxyisatoic Anhydride (CAS: 37795-77-0)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methoxyisatoic anhydride, also known as 6-methoxy-2H-3,1-benzoxazine-2,4(1H)-dione, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique bifunctional nature, containing both a reactive anhydride and a masked aniline, makes it an exceptionally versatile reagent for constructing a diverse array of complex molecular architectures. This guide provides an in-depth exploration of its physicochemical properties, synthesis, core reactivity, and critical applications, with a focus on providing the causal insights necessary for effective experimental design and execution in a research and development setting.

Core Chemical and Physical Identity

Understanding the fundamental properties of a reagent is the bedrock of its effective application. 5-Methoxyisatoic anhydride is a stable, crystalline solid at room temperature. The methoxy group (-OCH₃) at the 5-position (or 6-position depending on nomenclature) significantly influences the electronic properties of the aromatic ring, which in turn modulates the reactivity of the anhydride moiety.

Physicochemical & Safety Data

Proper handling and storage are paramount for maintaining reagent integrity and ensuring laboratory safety. Key data are summarized below.

| Property | Value | Source & Comments |

| CAS Number | 37795-77-0 | The definitive identifier for this compound.[1] |

| Molecular Formula | C₉H₇NO₄ | [1] |

| Molecular Weight | 193.16 g/mol | [1] |

| Appearance | Crystalline powder, typically white to brown.[2] | Color can vary based on purity. |

| Melting Point | 244-246 °C (with decomposition) | [2] |

| Storage | Store at room temperature, sealed in a dry environment.[2][3] | The compound is sensitive to moisture.[4] |

| Key Synonyms | 6-methoxy-2H-3,1-benzoxazine-2,4(1H)-dione | [1] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |

| Precautionary Codes | P261 (Avoid breathing dust), P271 (Use only in a well-ventilated area), P280 (Wear protective gloves/eye protection) | [3] |

It is imperative to consult the full Safety Data Sheet (SDS) before handling this chemical.[4][5]

Spectroscopic Signature

Confirmation of reagent identity and purity is a non-negotiable step in any synthetic workflow. The ¹H NMR spectrum provides a clear diagnostic fingerprint.

-

¹H NMR (300 MHz, CDCl₃):

-

δ 11.61 (bs, 1H): This broad singlet corresponds to the acidic N-H proton of the carbamate.

-

δ 7.35 (dd, 1H, J=8.9, 2.7 Hz): Aromatic proton.

-

δ 7.19 (d, 1H, J=2.7 Hz): Aromatic proton.

-

δ 7.11 (d, 1H, J=8.9 Hz): Aromatic proton.

-

δ 3.65 (s, 3H): The sharp singlet of the methoxy group protons.[2]

-

The spectral data are consistent with the assigned structure, confirming the presence of the key functional groups.[2]

Synthesis and Manufacturing Insights

The most common and industrially scalable synthesis of 5-methoxyisatoic anhydride involves the cyclization of 2-amino-5-methoxybenzoic acid.[2] The choice of cyclizing agent is critical, with phosgene or its safer solid equivalent, triphosgene, being the most effective.

Synthetic Workflow: From Anthranilic Acid to Anhydride

The reaction proceeds via the formation of an intermediate N-carboxyanhydride which then cyclizes. Triphosgene is often preferred in a laboratory setting due to its ease of handling compared to gaseous phosgene, though it requires careful management due to its toxicity.[2]

Caption: Synthesis workflow for 5-Methoxyisatoic Anhydride.

Reference Laboratory Protocol

This protocol is based on established literature procedures.[2]

Objective: To synthesize 6-methoxy-1H-benzo[d][2][6]oxazine-2,4-dione.

Materials:

-

2-Amino-5-methoxybenzoic acid (1 eq)

-

Triphosgene (1.2 eq)

-

Concentrated Hydrochloric Acid

-

Water

Procedure:

-

Dissolution: Dissolve 2-amino-5-methoxybenzoic acid in a mixture of water and a small amount of concentrated hydrochloric acid.

-

Reagent Addition: Carefully add triphosgene to the stirred solution. Causality Note: Triphosgene is the phosgene source for the cyclization. HCl ensures the starting amine is protonated, influencing solubility and reaction kinetics.

-

Reaction: Stir the mixture at room temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Precipitation & Isolation: Upon completion, a solid will precipitate from the solution. Collect the solid product by filtration.

-

Washing: Wash the collected solid thoroughly with a large volume of water to remove any residual acid and water-soluble impurities.

-

Drying: Dry the resulting solid under vacuum to yield the final product. The product can often be used directly in subsequent steps without further purification.[2]

Self-Validation: The identity and purity of the synthesized product should be confirmed by melting point analysis and ¹H NMR spectroscopy, comparing the data to established values.[2]

Core Reactivity: A Chemist's Perspective

The utility of isatoic anhydrides stems from their predictable reactivity towards nucleophiles. The molecule possesses two electrophilic centers: the C4 carbonyl (more reactive, part of a traditional anhydride linkage) and the C2 carbonyl (part of a carbamate). Nucleophilic attack almost invariably occurs at the more electrophilic C4 position, leading to ring-opening.

Nucleophilic Acyl Substitution and Ring-Opening

This is the cornerstone reaction of isatoic anhydrides. The reaction with a generic nucleophile (Nu⁻) proceeds via attack at the C4 carbonyl, followed by the collapse of the tetrahedral intermediate, which results in the expulsion of CO₂ and the formation of a 2-aminobenzoyl derivative. This "traceless" release of CO₂ is a powerful thermodynamic driving force for the reaction.

Caption: General mechanism of nucleophilic ring-opening.

This reactivity pattern holds for a wide range of nucleophiles, including amines, alcohols, and water, yielding amides, esters, and carboxylic acids, respectively.[7]

-

Aminolysis (Reaction with Amines): This is arguably the most common application, leading to the formation of 2-aminobenzamides. These products are crucial intermediates for the synthesis of nitrogen-containing heterocycles like quinazolinones.[8][9]

-

Alcoholysis (Reaction with Alcohols): This reaction produces 2-aminobenzoate esters.[9]

-

Hydrolysis (Reaction with Water): Leads to the parent 2-amino-5-methoxybenzoic acid and CO₂.[9] This is why the compound must be stored under dry conditions.

Applications in Drug Discovery and Development

5-Methoxyisatoic anhydride is not merely an academic curiosity; it is a validated and valuable scaffold in pharmaceutical R&D.[10] Its ability to serve as a precursor to a multitude of heterocyclic systems makes it a workhorse reagent.

A Gateway to Privileged Scaffolds

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets. The derivatives of 5-methoxyisatoic anhydride are frequently found in such structures.

-

Quinazolinones and Benzodiazepines: The 2-aminobenzamide products derived from aminolysis are ideal precursors for condensation reactions to form quinazolinone and benzodiazepine cores, which are prevalent in centrally active drugs.[8]

-

Radiotracer Synthesis: It is a key reagent in the preparation of ¹⁸F-labeled radiotracers used for Positron Emission Tomography (PET) imaging, particularly for targeting GABAA receptors in the brain.[2]

-

DGKα Inhibitors for Immuno-oncology: Recent patent literature highlights its use in the synthesis of substituted aminoquinolones that act as diacylglycerol kinase alpha (DGKα) inhibitors. These compounds have been found to enhance T-cell mediated immunity and are being explored for the treatment of cancers.[11]

The methoxy group itself is a valuable feature in drug design. It can improve metabolic stability, modulate solubility, and form key hydrogen bond interactions with protein targets, making it a strategic addition to a pharmacophore.[12]

Experimental Protocol: Synthesis of a Quinazolinone Precursor

Objective: To synthesize N-substituted-2-amino-5-methoxybenzamide.

Materials:

-

5-Methoxyisatoic anhydride (1 eq)

-

Primary or secondary amine (1.1 eq)

-

Aprotic solvent (e.g., DMF, Dioxane, or THF)

Procedure:

-

Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 5-methoxyisatoic anhydride in the chosen aprotic solvent. Causality Note: An aprotic solvent is used to prevent it from acting as a competing nucleophile. An inert atmosphere prevents side reactions with atmospheric moisture.

-

Amine Addition: Add the amine to the solution. The addition can be done dropwise if the reaction is exothermic.

-

Reaction: Stir the mixture at room temperature. The reaction is often accompanied by the evolution of CO₂ gas. Monitor the reaction by TLC until the starting anhydride is consumed.

-

Workup: Once the reaction is complete, the product can often be isolated by precipitation upon adding an anti-solvent (e.g., water or hexane) or by standard extractive workup followed by solvent evaporation.

-

Purification: If necessary, the crude product can be purified by recrystallization or column chromatography.

Self-Validation: The structure of the resulting benzamide should be confirmed by NMR and Mass Spectrometry to ensure the desired acylation has occurred before proceeding to the subsequent cyclization step.

Conclusion

5-Methoxyisatoic anhydride (CAS: 37795-77-0) is a high-value, versatile reagent whose strategic importance in chemical synthesis and drug discovery is well-established. Its predictable ring-opening reactivity with nucleophiles, driven by the thermodynamically favorable release of carbon dioxide, provides a robust and efficient entry into a wide range of 2-aminobenzoyl derivatives. These intermediates are, in turn, critical for the construction of medicinally relevant heterocyclic scaffolds such as quinazolinones and for specialized applications like PET tracer development. A thorough understanding of its properties, synthesis, and reaction mechanisms, as detailed in this guide, empowers researchers to leverage this powerful building block to its full potential in their R&D endeavors.

References

- Vertex AI Search. (n.d.). 5-Methoxyisatoic Anhydride: Your Reliable Supplier for Pharmaceutical Intermediates & Research.

- Chem-Impex. (n.d.). N-Methylisatoic anhydride.

- ChemicalBook. (2023). 5-METHOXY-ISATOIC ANHYDRIDE | 37795-77-0.

- Sigma-Aldrich. (n.d.). 5-Methoxy-isatoic anhydride | 37795-77-0.

- Ted Pella, Inc. (2023, August 10). SAFETY DATA SHEET.

- PubMed Central. (2022, December 19). Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro.

- DC Fine Chemicals. (n.d.). Safety Data Sheet.

- Chemistry LibreTexts. (2022, September 25). 21.5: Chemistry of Acid Anhydrides.

- MDPI. (n.d.). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study.

- Sigma-Aldrich. (n.d.). 5-Methoxyisatoic anhydride | 37795-77-0.

- Chemistry Stack Exchange. (2017, January 21). What is the mechanism of addition of glycine into 5-chloro-N-methylisatoic anhydride?.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET.

- ResearchGate. (n.d.). The role of the methoxy group in approved drugs.

- Santa Cruz Biotechnology. (n.d.). 5-Methylisatoic anhydride | CAS 4692-99-3.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET.

- National Institutes of Health. (2025, October 8). Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations.

- Google Patents. (n.d.). CN103450107A - Method for preparing N-methyl isatoic anhydride.

- Pharmaffiliates. (n.d.). CAS No : 37795-77-0| Chemical Name : 5-Methoxyisatoic Anhydride.

- Royal Society of Chemistry. (n.d.). Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2.

- Royal Society of Chemistry. (n.d.). General remarks Synthetic Procedures and spectroscopic data for 1-5 and 7.

- Merck Index. (n.d.). Maleic Anhydride.

- Google Patents. (n.d.). WO2021105115A1 - Substituted aminoquinolones as dgkalpha inhibitors for immune activation.

- Chemistry LibreTexts. (2019, June 5). 20.18: Reactions of Anhydrides.

- RSC Publishing. (n.d.). Catalysis Science & Technology.

- Wikipedia. (n.d.). Isatoic anhydride.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 5-METHOXY -ISATOIC ANHYDRIDE | 37795-77-0 [chemicalbook.com]

- 3. 5-Methoxyisatoic anhydride | 37795-77-0 [sigmaaldrich.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. nbinno.com [nbinno.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Isatoic anhydride - Wikipedia [en.wikipedia.org]

- 10. chemimpex.com [chemimpex.com]

- 11. WO2021105115A1 - Substituted aminoquinolones as dgkalpha inhibitors for immune activation - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

physical properties of 5-Methoxyisatoic anhydride

High-Purity Reagent Characterization, Reactivity Profile, and Experimental Protocols

Executive Summary & Molecular Identity[1]

5-Methoxyisatoic anhydride (commercially often labeled as such, but IUPAC designated as 6-methoxy-2H-3,1-benzoxazine-2,4(1H)-dione ) is a highly reactive electrophilic building block used extensively in the synthesis of quinazolinones, benzodiazepines, and anthranilic acid derivatives.[1][2] It serves as a "masked" isocyanate and activated ester equivalent, allowing for the clean introduction of the 2-amino-5-methoxybenzoyl moiety into nucleophiles under mild conditions.[1][2]

Critical Nomenclature Clarification

A frequent source of confusion in this compound class is the numbering shift between the precursor and the product.

-

Precursor: 2-Amino-5 -methoxybenzoic acid.[1]

-

Product: 6 -Methoxy-2H-3,1-benzoxazine-2,4(1H)-dione.[1][2][3]

-

Commercial Name: Often sold as "5-Methoxyisatoic anhydride" (referencing the parent acid).[1][2]

Identity Data:

Physical & Thermodynamic Properties[2][7][8]

The following data represents the physicochemical profile of high-purity (>98%) material. Note that this compound is moisture-sensitive; deviations in melting point often indicate hydrolysis to the precursor acid.[2]

Table 1: Physicochemical Specifications

| Property | Value / Description | Condition / Note |

| Appearance | Off-white to tan crystalline powder | Oxidizes slightly upon air exposure |

| Melting Point | 244 – 246 °C | Decomposes (evolution of CO₂) |

| Solubility (Reactive) | Water, Alcohols, Primary Amines | Reacts rapidly (Ring opening) |

| Solubility (Inert) | DMSO, DMF, DMAc, Acetonitrile | Stable if anhydrous |

| Solubility (Poor) | Diethyl ether, Hexanes, Toluene | Suitable for precipitation/washing |

| Hygroscopicity | High | Hydrolyzes to 2-amino-5-methoxybenzoic acid |

| pKa | ~8.5 (of the conjugate acid) | Estimated based on isatoic anhydride core |

Spectroscopic Characterization

Identification of 5-Methoxyisatoic anhydride relies on distinguishing the intact anhydride ring from its hydrolyzed acid form.[2]

Infrared Spectroscopy (FT-IR)

The anhydride moiety presents a diagnostic "doublet" in the carbonyl region, distinguishing it from the single carboxyl peak of the hydrolyzed impurity.[2]

-

High Frequency Band (Asymmetric Stretch): ~1780–1790 cm⁻¹ (Anhydride C=O)[2]

-

Low Frequency Band (Symmetric Stretch): ~1730–1750 cm⁻¹ (Amide/Ester character)[2]

-

N-H Stretch: ~3200–3300 cm⁻¹ (Broad)[2]

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆ (Must be strictly anhydrous to prevent in-tube hydrolysis)

-

δ 11.6 ppm (1H, s): Amide N-H (Broad, exchangeable).[2]

-

δ 7.2 – 7.5 ppm (3H, m): Aromatic protons (Pattern depends on 5-OMe substitution).[2]

-

δ 3.80 ppm (3H, s): Methoxy (-OCH₃) group (Diagnostic singlet).[2]

Figure 1: Spectroscopic decision tree for purity verification.

Reactivity Profile & Mechanism

The utility of 5-methoxyisatoic anhydride lies in its ability to react with nucleophiles (amines, alcohols) to release CO₂ and form anthranilic acid derivatives.[2] The 5-methoxy group is electron-donating, which slightly reduces the electrophilicity of the carbonyls compared to the unsubstituted parent, requiring slightly higher temperatures or catalysts (e.g., DMAP) for sterically hindered nucleophiles.[2]

Reaction Mechanism: Nucleophilic Ring Opening

The reaction proceeds via attack at the C4 carbonyl (amide carbonyl), followed by decarboxylation.[2]

Figure 2: Mechanism of nucleophilic acyl substitution and decarboxylation.[1]

Experimental Protocols

Protocol A: Synthesis via Triphosgene (Lab Scale)

This method avoids the use of gaseous phosgene, utilizing solid triphosgene as a safer equivalent.[2]

Reagents:

-

2-Amino-5-methoxybenzoic acid (1.0 eq)[1]

-

Triphosgene (0.35 eq)[2]

-

Tetrahydrofuran (THF) or Dioxane (Anhydrous)[2]

-

Triethylamine (Catalytic, optional)[2]

Procedure:

-

Dissolution: Suspend 2-amino-5-methoxybenzoic acid in anhydrous THF under nitrogen atmosphere.

-

Addition: Cool to 0°C. Add triphosgene dissolved in THF dropwise over 30 minutes. Caution: Exothermic.[1][5]

-

Reflux: Warm to room temperature, then heat to reflux (65°C) for 2–4 hours until the solution becomes clear and gas evolution (HCl/CO₂) ceases.

-

Isolation: Cool the mixture. Concentrate the solvent to 20% volume.[2]

-

Precipitation: Pour the residue into cold hexanes or diethyl ether. The product will precipitate as an off-white solid.[1][2]

-

Purification: Filter and wash with cold ether. Recrystallize from anhydrous dioxane if necessary. Dry under high vacuum.[2]

Protocol B: Quality Control (Functional Assay)

Since hydrolysis is the primary degradation pathway, a melting point test is insufficient.[2] This assay confirms the "active content."

Principle: Reaction with benzylamine to form N-benzyl-2-amino-5-methoxybenzamide.[1]

-

Weighing: Dissolve 100 mg of 5-methoxyisatoic anhydride in 2 mL anhydrous DMSO.

-

Reaction: Add 1.1 equivalents of benzylamine.

-

Observation: Immediate evolution of CO₂ bubbles indicates active anhydride.[2] Lack of bubbles suggests hydrolysis has occurred.[2]

-

TLC Analysis: Spot the reaction mixture against the starting material (silica gel, 50% EtOAc/Hexanes).[2] The anhydride spot (Rf ~0.[2]6) should disappear, replaced by the amide spot (Rf ~0.[2]3) and the precursor acid spot (if impure).[2]

References

-

Sigma-Aldrich. 5-Methoxyisatoic anhydride Product Specification (CAS 37795-77-0).[1][2][3][4]Link[2]

-

National Institutes of Health (NIH) PubChem. Isatoic Anhydride Compound Summary.[2]Link[2]

-

Organic Syntheses. Preparation of Isatoic Anhydride from Anthranilic Acid. Coll. Vol. 3, p. 488.[2] Link[2]

-

ChemicalBook. 5-Methoxyisatoic anhydride Properties and Supplier Data.Link[2]

Sources

- 1. 5-METHOXYISATOIC ANHYDRIDE | CAS:37395-77-0 | Atomaxchem [en.atomaxchem.com]

- 2. Isatoic Anhydride | C8H5NO3 | CID 8359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Methoxyisatoic anhydride | 37795-77-0 [sigmaaldrich.com]

- 4. 5-METHOXY -ISATOIC ANHYDRIDE | 37795-77-0 [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

stability and storage of 5-Methoxyisatoic anhydride

Initiating Data Gathering

I'm starting by casting a wide net with Google searches. My focus is on compiling chemical properties, stability data, and optimal storage recommendations for 5-Methoxyisatoic anhydride. I'm especially interested in reactivity, potential degradation pathways, and handling guidelines sourced from reputable resources.

Planning Stability Assessment

I'm now focusing on stability testing protocols for related compounds. The goal is to inform the design of a robust plan for 5-Methoxyisatoic anhydride, with an eye towards degradation monitoring. I am also searching for the relevant analytical techniques required. I plan to synthesize this data to structure the technical guide.

Commencing Data Acquisition

I'm now diving into gathering chemical information for 5-Methoxyisatoic anhydride. I'm focusing on reactivity and degradation, specifically pulling data from trusted sources. I'm also planning to integrate data on comparable compounds to bolster the stability assessment approach. I'll synthesize this data to structure the technical guide.

Gathering Initial Info

I've begun compiling the initial technical guide on 5-Methoxyisatoic anhydride. I've successfully collected key chemical properties such as its formula, molecular weight, and melting point to begin with. The data provides a solid foundation to build upon.

Deepening Data Collection

I've expanded my search to deepen data collection for the 5-Methoxyisatoic anhydride guide. I've successfully identified its reactivity with water as a critical factor, and compiled general storage recommendations. However, the data lacks necessary detail. Now, I'm focusing on pinpointing specific degradation pathways, quantifying stability data across various conditions, and locating detailed experimental protocols for stability testing that I can adapt.

Analyzing Data Gaps

I've reviewed the existing information and identified significant gaps in my understanding of 5-Methoxyisatoic anhydride. The data lacks detail on specific degradation pathways, quantitative stability data under varied conditions, and detailed experimental protocols for stability testing. I will focus on finding the best analytical techniques and in-text citations to bolster the technical guide and build a full reference list.

Analyzing Stability Details

I've just compiled some critical data on 5-Methoxyisatoic anhydride's stability and storage needs. The research highlights its sensitivity to moisture and provides basic handling guidelines, such as ensuring it's sealed airtight.

Seeking Hydrolysis Mechanism Details

I have a basic understanding of the compound's moisture sensitivity and degradation, specifically the hydrolysis into anthranilic acid and carbon dioxide. However, I now need to dive deeper. I'm prioritizing finding the precise visual representation of the hydrolysis mechanism. In addition to this, I need specific degradation rates and thermal & photostability data to really nail down this technical guide.

Pinpointing Key Information Gaps

I've confirmed the compound's moisture sensitivity and degradation via hydrolysis to anthranilic acid and CO2, with basic handling advice. I'm focusing on gaps now. Namely, I need a detailed visual mechanism, quantitative data on degradation rates across conditions (temperature, humidity, pH), thermal and photostability specifics, a validated analytical method (HPLC, etc.), and experimental protocols for stability studies. I'll prioritize these to strengthen the technical guide.

Analyzing Degradation Pathways

I've learned a lot about 5-Methoxyisatoic anhydride's stability. Its high moisture sensitivity is a key factor, and I'm currently focused on the primary degradation route, hydrolysis, which produces 2-amino-5-methoxybenzoic acid. I'm digging deeper into how different storage conditions impact this degradation.

Assessing Missing Data

I'm now focusing on what's missing for a comprehensive technical guide. Specifically, I require quantitative data on hydrolysis rates at varying pH and temperatures to accurately predict shelf-life. I also need detailed thermal and photostability data, including degradation products. Furthermore, I must find a validated HPLC method for quantifying the anhydride and its degradants.

Compiling Needed Information

I'm now collating the missing information for the technical guide, including specific kinetic data on the rate of hydrolysis under varying conditions. I need detailed thermal and photostability data, plus a validated HPLC method for quantification. I am also working on experimental protocols for degradation and stability and some visual aids. I am seeking further quantitative data on hydrolysis kinetics, then I will look at the other gaps.

Compiling Key Data

I've assembled a wealth of information concerning 5-Methoxyisatoic anhydride, focusing on its stability and storage requirements for a technical guide. I'm deep-diving into its moisture sensitivity, specifically the hydrolysis degradation pathways, and how best to mitigate these factors.

Refining Technical Guide Details

I am now focusing on refining the technical guide for 5-Methoxyisatoic anhydride. I've collected general details, and am now homing in on key aspects for researchers. Currently, I need quantitative hydrolysis kinetics data, but specific rate constants are scarce. I'll craft a protocol to determine these rates. I also need information on the products formed via thermal and photolytic stress, so the guide will require a protocol for identifying potential degradants. Lastly, guidance on a validated HPLC method will also be included.

Synthesizing Guide Components

I'm now integrating information to construct the technical guide on 5-Methoxyisatoic anhydride. I've compiled details on its moisture sensitivity and handling but lack specific hydrolysis rate constants. I'll outline a protocol to determine these. I also need to provide experimental procedures for identifying thermal and photolytic degradation products and an HPLC method. I'm focusing on creating protocols and diagrams.

Developing Detailed Protocols

I've gathered background data and can now outline detailed experimental protocols. My focus is now on crafting step-by-step procedures for forced degradation studies, and long-term stability tests. I will propose a complete HPLC method, including validation parameters. I'll also design Graphviz diagrams for the hydrolysis pathway and experimental workflows. I am ready to begin writing the guide.

5-Methoxyisatoic Anhydride: Structural Dynamics and Synthetic Utility

[2]

Part 1: Molecular Architecture & Electronic Landscape[1][2]

Structural Definition

5-Methoxyisatoic anhydride (5-MIA) is a bicyclic electrophile belonging to the class of 1H-benzo[d][1,3]oxazine-2,4-diones .[2] Its core consists of a benzene ring fused to a six-membered anhydride ring containing a carbamate functionality.[2]

-

IUPAC Name: 5-methoxy-1H-3,1-benzoxazine-2,4-dione[2]

-

Molecular Formula: C₉H₇NO₄

-

Molecular Weight: 193.16 g/mol

Numbering and Geometry

The numbering of the isatoic anhydride scaffold is critical for understanding its reactivity. The nitrogen atom is position 1.[2] The carbonyls are at positions 2 and 4.[2] The benzene ring positions are 5, 6, 7, and 8.[1]

-

Position 5 (Methoxy): The methoxy group is attached to C5.[2] This places it ortho to the C4 carbonyl and meta to the N1 amine.

-

Steric Environment: Unlike the 6-, 7-, or 8-substituted isomers, the 5-methoxy group exerts significant steric pressure on the C4 carbonyl, influencing the regioselectivity of nucleophilic attack.

Electronic Properties (Reactivity Profile)

Isatoic anhydrides are "masked" isocyanates and activated esters. 5-MIA exhibits unique electronic tuning due to the methoxy substituent:

-

C4 Carbonyl Deactivation: The oxygen lone pair of the 5-methoxy group can donate electron density into the aromatic ring (resonance effect).[2] Because C5 is conjugated with the C4 carbonyl, this donation reduces the electrophilicity of C4 compared to the unsubstituted or nitro-substituted analogs (e.g., 5-Nitroisatoic anhydride used in SHAPE chemistry).

-

Regioselectivity: Nucleophiles can attack either the C2 or C4 carbonyl.[2] The steric bulk at C5 hinders attack at C4, potentially shifting selectivity towards C2 or requiring harsher conditions for C4-directed ring opening.[2]

Figure 1: Numbering scheme of the 5-Methoxyisatoic anhydride core.[2] Note the proximity of C5 to the C4 carbonyl.

Part 2: Synthesis Protocol

The synthesis of the authentic 5-methoxy isomer requires 2-amino-6-methoxybenzoic acid as the starting material.[2] This precursor ensures the methoxy group ends up at the 5-position of the final anhydride.

Reagents & Equipment

-

Precursor: 2-Amino-6-methoxybenzoic acid (CAS 5653-40-7 for the 4,5-dimethoxy analog, verify specific supplier for 6-methoxy).[2]

-

Carbonylation Agent: Triphosgene (Bis(trichloromethyl) carbonate).[2] Safety Note: Generates phosgene in situ.[2] Handle in a fume hood.

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[2]

Step-by-Step Methodology

This protocol is adapted from high-yield isatoic anhydride cyclizations [1].

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-6-methoxybenzoic acid (1.0 equiv) in anhydrous DCM (0.2 M concentration).

-

Triphosgene Addition: Cool the slurry to 0°C using an ice bath. Slowly add triphosgene (0.35 equiv) dissolved in a minimal amount of DCM.[2]

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

-

Workup (Precipitation):

-

Isolation: Filter the solid precipitate under vacuum. Wash the filter cake with cold diethyl ether (3x).[2]

-

Drying: Dry the solid under high vacuum to yield 5-Methoxyisatoic anhydride.[2]

Yield Expectation: >90% Appearance: Off-white to tan solid.[2]

Figure 2: Synthetic workflow for the conversion of amino-benzoic acid to isatoic anhydride.

Part 3: Reactivity & Applications[2][11]

Mechanism of Ring Opening

5-MIA serves as a versatile intermediate for synthesizing anthranilamides and quinazolinones .[2] The reaction involves nucleophilic attack (usually by an amine) at the C4 carbonyl, followed by decarboxylation.[1]

-

Reaction with Amines:

Impact of 5-Methoxy Group: The steric bulk at C5 may retard the rate of attack at C4 compared to unsubstituted isatoic anhydride. This allows for higher selectivity if multiple electrophilic sites are present in a complex molecule.[2]

RNA Structure Probing (SHAPE Chemistry)

While NMIA (N-methylisatoic anhydride) and 1M7 are standard SHAPE reagents, 5-MIA represents a distinct probe class.[2]

-

Mechanism: Acylation of the 2'-hydroxyl group of flexible RNA nucleotides.[2][10]

-

Kinetics: The electron-donating methoxy group makes 5-MIA less electrophilic than the nitro-substituted variants (1M7, 5-NIA).[2]

-

Utility: This reduced reactivity suggests 5-MIA could be used as a "slow" probe for capturing equilibrium states over longer timeframes, or for highly selective modification where standard reagents are too aggressive [2].[2]

Quantitative Data: SHAPE Reagent Comparison

| Reagent | Substituent | Electronic Effect | Reactivity (Half-life) | Application |

| NMIA | H | Neutral | Slow (~430s) | General Probing |

| 1M7 | 7-Nitro | Strong Withdrawal | Fast (~14s) | Time-resolved / In vivo |

| 5-NIA | 5-Nitro | Withdrawal | Fast (~100s) | In vivo |

| 5-MIA | 5-Methoxy | Donating | Very Slow (Predicted) | Equilibrium / High Specificity |

References

-

Synthesis of Isatoic Anhydride Derivatives

-

SHAPE Reagent Chemistry

-

Commercial Product Identification

-

Source: Sigma-Aldrich / ChemicalBook. "5-Methoxyisatoic anhydride (CAS 37795-77-0)".[2]

- Context: Identification of commercial nomencl

-

Sources

- 1. WO2015155306A1 - New trpa1 antagonists - Google Patents [patents.google.com]

- 2. Isatoic Anhydride | C8H5NO3 | CID 8359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN103450107A - Method for preparing N-methyl isatoic anhydride - Google Patents [patents.google.com]

- 4. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]

- 5. jelsciences.com [jelsciences.com]

- 6. 4,5-DIMETHOXY-ISATOIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]

- 7. WO2004033419A1 - Sulfonamides having antiangiogenic and anticancer activity - Google Patents [patents.google.com]

- 8. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 9. Third Generation Quinoline-3-Carboxamide Transcriptional Disrupter of HDAC4, HIF-1α, and MEF-2 Signaling for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fredonia.edu [fredonia.edu]

Technical Guide: 5-Methoxyisatoic Anhydride Safety and Handling

Executive Summary

5-Methoxyisatoic anhydride (CAS: 37795-77-0) is a specialized electrophilic building block used extensively in the synthesis of bioactive heterocycles, particularly 6-methoxyquinazolin-4(3H)-ones and anthranilamides . While structurally similar to the parent isatoic anhydride, the electron-donating methoxy group at the 5-position alters its reactivity profile and solubility, necessitating specific handling protocols.

This guide synthesizes safety data, operational workflows, and experimental methodologies to ensure the safe and effective utilization of this compound in drug discovery pipelines.

Chemical Identity & Physical Properties[1][2][3][4][5]

| Parameter | Specification |

| Chemical Name | 5-Methoxy-2H-3,1-benzoxazine-2,4(1H)-dione |

| CAS Number | 37795-77-0 |

| Molecular Formula | C₉H₇NO₄ |

| Molecular Weight | 193.16 g/mol |

| Appearance | Off-white to pale yellow solid |

| Boiling Point | 244–246 °C (dec.)[1] |

| Solubility | Soluble in DMF, DMSO, hot acetonitrile; sparingly soluble in water (hydrolyzes). |

| Storage | Ambient (15–25°C), Desiccated. Moisture Sensitive. |

Hazard Identification & Risk Assessment

GHS Classification:

-

Skin Irritation: Category 2 (H315)[2]

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation) (H335)

Critical Process Hazards:

-

Pressure Buildup: The primary reaction mechanism involves decarboxylation, releasing Carbon Dioxide (CO₂) gas. Sealed vessels must be avoided during the initial reaction phase to prevent over-pressurization.

-

Moisture Sensitivity: Hydrolysis converts the anhydride back to the corresponding amino acid (2-amino-5-methoxybenzoic acid), rendering it inactive for ring-closure synthesis.

-

Dust Explosion Potential: Like many organic anhydrides, fine dusts can be explosive if suspended in air near an ignition source.

Safe Handling Lifecycle (Workflow)

The following diagram outlines the "Cradle-to-Grave" handling process, emphasizing the critical control points (CCPs) for moisture protection and pressure management.

Figure 1: Operational lifecycle of 5-Methoxyisatoic anhydride, highlighting critical control points for moisture and pressure management.

Experimental Protocol: Synthesis of 6-Methoxyquinazolinones

Context: This protocol demonstrates the safe utility of 5-methoxyisatoic anhydride in a "One-Pot" multicomponent reaction to synthesize quinazolinone scaffolds, a common pharmacophore in kinase inhibitors.

Rationale & Mechanism

The reaction proceeds via nucleophilic attack by a primary amine on the anhydride carbonyl, leading to ring opening and CO₂ loss. The resulting anthranilamide intermediate then condenses with an aldehyde/ketone to close the quinazolinone ring.

Step-by-Step Methodology

Reagents:

-

5-Methoxyisatoic anhydride (1.0 equiv)

-

Primary Amine (e.g., Benzylamine, 1.1 equiv)

-

Aldehyde (e.g., Benzaldehyde, 1.1 equiv)

-

Catalyst: Iodine (10 mol%) or p-TSA (catalytic)

-

Solvent: Ethanol or Acetonitrile (Anhydrous)

Protocol:

-

Setup: Equip a 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas bubbler (to monitor CO₂ evolution).

-

Addition: Charge the flask with 5-Methoxyisatoic anhydride and the solvent.

-

Amine Introduction: Add the primary amine dropwise at room temperature.

-

Safety Note: CO₂ evolution will begin immediately. Do not cap the flask. Ensure the system is vented through the bubbler.

-

-

Intermediate Formation: Stir for 30–60 minutes until CO₂ evolution ceases. The solution typically clarifies as the anhydride is consumed.

-

Cyclization: Add the aldehyde and the catalyst (Iodine/p-TSA).

-

Reflux: Heat the mixture to reflux (approx. 80°C for Ethanol) for 4–6 hours.

-

Workup: Cool to room temperature. The product often precipitates. Filter the solid, wash with cold ethanol, and recrystallize from DMF/Ethanol if necessary.

Reaction Mechanism Visualization

Figure 2: Mechanistic pathway showing the critical decarboxylation step that necessitates venting.

Emergency Response & Storage

Storage Conditions

-

Temperature: Store below 25°C.

-

Atmosphere: Keep under inert gas (Argon/Nitrogen) if possible. Use a desiccator for open containers.

-

Incompatibility: Strong bases (rapid hydrolysis/exotherm), Oxidizing agents, Water/Moisture.

Spill Management

-

PPE: Wear nitrile gloves, lab coat, and N95 dust mask or P100 respirator.

-

Containment: Do not dry sweep (dust hazard). Cover spill with a damp paper towel (to minimize dust) or use a HEPA vacuum.

-

Neutralization: Wipe the area with a dilute sodium bicarbonate solution to neutralize any hydrolyzed acid residues.

-

Disposal: Place waste in a container for solid organic hazardous waste.

First Aid

-

Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization), seek medical attention.

-

Eye Contact: Rinse cautiously with water for 15 minutes.[3] Remove contact lenses.[3][2]

-

Skin Contact: Wash with soap and water.[3] Remove contaminated clothing to prevent secondary exposure.[4]

References

-

PubChem. (2025).[5][6] 5-Methoxyisatoic anhydride Compound Summary. National Library of Medicine. Retrieved January 31, 2026, from [Link]

-

Zaytsev, V. P., et al. (2018). Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes. Acta Crystallographica Section E. Retrieved January 31, 2026, from [Link]

- Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron. (General reference for quinazolinone synthesis utility).

Sources

Technical Deep Dive: Reaction Mechanisms of Isatoic Anhydrides

Executive Summary

Isatoic anhydride (2H-3,1-benzoxazine-2,4(1H)-dione) represents a privileged scaffold in heterocyclic chemistry, functioning primarily as a "masked" anthranilic acid. Its utility in drug discovery stems from its high atom economy—releasing non-toxic CO₂ as the only byproduct during nucleophilic ring-opening. This guide dissects the electronic underpinnings of its reactivity, detailing the kinetic preference for C2 attack over C4, and provides validated protocols for its conversion into anthranilamides and quinazolinones.

Structural Fundamentals & Reactivity Profile

The isatoic anhydride (IA) core contains two electrophilic carbonyl centers, yet they are kinetically distinct. Understanding this dichotomy is the prerequisite for controlling product distribution.

Electronic Distribution Analysis

-

C2 Position (Carbamate Carbonyl): This is the primary site of nucleophilic attack. It is flanked by the ring oxygen and the nitrogen, making it highly electrophilic. The driving force for reaction here is the release of ring strain and the irreversible entropic gain from CO₂ evolution.

-

C4 Position (Amide Carbonyl): This site is significantly less reactive. Attack here is rare and typically requires specific steric constraints or Lewis acid activation that blocks C2.

-

N1 Position: The amide nitrogen is acidic (pKa ~8.5) and can be alkylated to modify the scaffold prior to ring-opening.

Visualization: Electrophilic Susceptibility

The following diagram illustrates the reactivity hierarchy of the IA scaffold.

Figure 1: Reactivity map of Isatoic Anhydride showing the kinetic dominance of the C2 position.

The Dominant Pathway: Nucleophilic Attack at C2

The reaction with amines (aminolysis) is the most common application of isatoic anhydrides. The mechanism proceeds via a tetrahedral intermediate followed by decarboxylation.

Mechanistic Steps[1][2][3][4][5][6]

-

Nucleophilic Addition: The lone pair of the incoming amine attacks the C2 carbonyl carbon.

-

Ring Opening: The tetrahedral intermediate collapses, cleaving the C2-O bond. This opens the oxazine ring.

-

Decarboxylation: The resulting carbamic acid intermediate is unstable. It undergoes rapid proton transfer and loss of CO₂, yielding the o-aminobenzamide (anthranilamide).

Critical Insight: Weak nucleophiles (e.g., anilines with electron-withdrawing groups) often require high temperatures or polar aprotic solvents (DMF, DMSO) to overcome the activation energy barrier.

Figure 2: Step-wise mechanism of aminolysis leading to anthranilamide formation.

Synthetic Application: Quinazolinone Cascades[7]

Isatoic anhydrides are precursors for quinazolin-4(3H)-ones via one-pot multi-component reactions (MCR).[1][2] This pathway involves the in situ generation of an anthranilamide which then condenses with an aldehyde or orthoester.

The Logic of the Cascade

-

Step 1: IA reacts with an amine to form the anthranilamide (as described above).

-

Step 2: The anthranilamide condenses with an aldehyde (or orthoester) to form a Schiff base/imine.

-

Step 3: Intramolecular cyclization occurs, followed by oxidation (if using an aldehyde) or elimination (if using an orthoester) to aromatize the heterocycle.

Comparative Data: Reagent Efficacy

The following table summarizes the efficiency of different electrophiles in this cascade.

| Electrophile Source | Reaction Type | Catalyst Requirement | Typical Yield | Atom Economy |

| Orthoesters | Condensation | Low (often catalyst-free) | 85-95% | High |

| Aldehydes | Oxidative Cyclization | Oxidant (e.g., I₂, DMSO) | 70-85% | Moderate |

| Formic Acid | Cyclization | Acid Catalysis | 60-80% | High |

Experimental Protocols

Protocol A: Standard Synthesis of Anthranilamides

Use case: Generating intermediates for drug scaffolds.

Reagents:

-

Isatoic Anhydride (1.0 equiv)

-

Primary Amine (1.1 equiv)

-

Solvent: Ethanol (Green) or DMF (for low solubility amines)

Procedure:

-

Suspend Isatoic Anhydride (10 mmol, 1.63 g) in Ethanol (30 mL).

-

Add the primary amine (11 mmol) dropwise at room temperature.

-

Note: Gas evolution (CO₂) indicates reaction initiation.

-

-

Heat the mixture to reflux (80°C) for 2–4 hours.

-

Checkpoint: Monitor TLC for the disappearance of the anhydride spot.

-

-

Cool to room temperature. The product often precipitates.

-

Workup: Filter the solid and wash with cold ethanol. If no precipitate forms, concentrate the solvent in vacuo and recrystallize from EtOH/Water.

Protocol B: One-Pot Synthesis of Quinazolin-4(3H)-ones

Use case: Rapid library generation of bioactive heterocycles.

Reagents:

-

Isatoic Anhydride (1.0 mmol)[3]

-

Aniline/Amine derivative (1.0 mmol)

-

Orthoester (e.g., Triethyl orthoformate) (1.2 mmol)

-

Catalyst: Sulfamic Acid (10 mol%) - Selected for green profile and ease of removal.

Procedure:

-

Combine IA, amine, and orthoester in a round-bottom flask.

-

Add Sulfamic Acid (0.1 mmol).

-

Solvent-Free: Heat the neat mixture to 100–120°C for 2–3 hours.

-

Why Solvent-Free? High concentration accelerates the bimolecular and intramolecular steps.

-

-

Workup: Cool the mixture. Add Ethanol (5 mL) and sonicate to break up the solid mass.

-

Filter the crude solid and wash with cold aqueous ethanol to remove the water-soluble catalyst.

-

Recrystallize from hot ethanol.

Figure 3: Green chemistry workflow for the one-pot synthesis of Quinazolinones.

References

-

Coppola, G. M. (1980).[4][5][6][7][8] The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536.[4][5][6]

-

Ramesh, E., et al. (2023). H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. ACS Omega.

-

Davoodnia, A., et al. (2010). Synthesis of 2,3-dihydroquinazolin-4(1H)-ones by three-component coupling of isatoic anhydride, amines, and aldehydes catalyzed by magnetic Fe3O4 nanoparticles in water. Journal of Combinatorial Chemistry.

-

Wang, L., et al. (2013). One-pot synthesis of 2-amino-4(3H)-quinazolinones via ring-opening of isatoic anhydride. Organic & Biomolecular Chemistry.

Sources

- 1. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 5. Isatoic anhydride - Wikipedia [en.wikipedia.org]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. Author: G. M. Coppola [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: 5-Methoxyisatoic Anhydride as a Privileged Scaffold for Alpha-5 Selective GABAA Ligands

The following application note serves as an authoritative technical guide for the utilization of 5-Methoxyisatoic Anhydride (5-MIA) in the synthesis of GABAA receptor ligands. It is designed for medicinal chemists and drug discovery professionals, prioritizing experimental causality, self-validating protocols, and high-fidelity structural insights.

Executive Summary & Strategic Relevance

5-Methoxyisatoic Anhydride (5-MIA) is a high-value "privileged scaffold" in neuropharmacology, serving as the critical precursor for 7-methoxy-1,4-benzodiazepines and 6-methoxy-quinazolinones . Its structural utility lies in the masked reactivity of the anthranilic acid moiety; the anhydride ring activates the carbonyl for nucleophilic attack while simultaneously protecting the amine as a carbamate, preventing polymerization.

In the context of GABAA receptor (GABAAR) drug discovery , the 5-methoxy substitution (which translates to the 7-position in the benzodiazepine core) is a key determinant for subtype selectivity. Ligands derived from this scaffold, such as alpha-5 selective inverse agonists (e.g., analogs of L-655,708), are under intense investigation for cognitive enhancement in Alzheimer’s disease and schizophrenia, as they modulate tonic inhibition in the hippocampus without the sedation associated with alpha-1 subtypes.

Chemical Causality & Reaction Logic

Understanding the regiochemistry is vital for library design. The commercial designation "5-Methoxyisatoic Anhydride" typically refers to the derivative of 2-amino-5-methoxybenzoic acid .

Regiochemical Mapping

-

Precursor: 2-Amino-5-methoxybenzoic acid (Methoxy is para to the amine).

-

Intermediate (5-MIA): 6-Methoxy-2H-3,1-benzoxazine-2,4(1H)-dione (IUPAC).

-

Product (Benzodiazepine): 7-Methoxy -1,4-benzodiazepine (Standard BZD numbering).

Reaction Mechanism

The reaction proceeds via a nucleophilic ring-opening followed by decarboxylative cyclization .

-

Nucleophilic Attack: A primary amine (e.g., an amino ester) attacks the anhydride carbonyl (C4), which is more electrophilic than the carbamate carbonyl (C2).

-

Ring Opening: The bond cleaves to form a transient o-aminobenzamide carbamate.

-

Decarboxylation: The carbamate is unstable and releases CO₂, liberating the free aniline amine.

-

Cyclization: The newly liberated aniline nitrogen attacks the ester of the tethered amino acid side chain (thermal or acid-catalyzed) to close the 7-membered ring.

Caption: Mechanistic pathway from 5-MIA to the benzodiazepine scaffold via decarboxylative ring contraction.

Experimental Protocols

Protocol A: Synthesis of 7-Methoxy-1,4-benzodiazepine-2,5-dione Scaffold

Target Application: Core scaffold for Alpha-5 selective library generation.

Reagents:

-

5-Methoxyisatoic anhydride (1.0 equiv)

-

L-Proline methyl ester hydrochloride (or Glycine methyl ester for achiral scaffold) (1.1 equiv)

-

Triethylamine (TEA) (1.2 equiv)

-

Glacial Acetic Acid (AcOH) (Catalytic, 10 mol%)

-

Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve L-Proline methyl ester HCl (1.1 equiv) in DMSO (5 mL/mmol). Add TEA (1.2 equiv) and stir for 10 minutes at room temperature to liberate the free base amine.

-

Addition: Add 5-Methoxyisatoic anhydride (1.0 equiv) in a single portion. The reaction is slightly exothermic; ensure the temperature does not spike >40°C initially to prevent side reactions.

-

Ring Opening (CO₂ Release): Heat the mixture to 80°C . You will observe vigorous bubbling (CO₂ evolution). Maintain this temperature until gas evolution ceases (approx. 1–2 hours).

-

Self-Validating Check: Monitor by TLC (50% EtOAc/Hexane). The starting anhydride spot (high Rf) should disappear, replaced by a lower Rf intermediate (anthranilamide).

-

-

Cyclization: Add Glacial Acetic Acid (10 mol%) and increase temperature to 120°C for 3–4 hours. This forces the intramolecular transamidation to close the diazepine ring.

-

Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice/water (10x volume). The product typically precipitates as a beige/white solid.

-

Purification: Filter the precipitate. Wash with water (3x) and cold diethyl ether (2x) to remove residual DMSO. Recrystallize from Ethanol/Water if necessary.

Data Specification Table:

| Parameter | Specification | Note |

| Appearance | Off-white to beige powder | Darkening indicates oxidation; recrystallize. |

| Yield | 65% – 85% | Lower yields often due to incomplete cyclization (step 4). |

| 1H NMR (DMSO-d6) | δ 3.80 (s, 3H, OMe) | Characteristic singlet for 7-methoxy group. |

| 1H NMR (Diagnostic) | δ ~10.2 (s, 1H, NH) | Amide proton of the diazepine ring. |

| Mass Spec (ESI) | [M+H]+ matches calc. | Check for [M+18] (ammonium adduct) or [M+Na]. |

Protocol B: One-Pot Synthesis of 6-Methoxy-quinazolin-4(3H)-ones

Target Application: Synthesis of kinase inhibitors or peripheral benzodiazepine receptor (TSPO) ligands.

Reagents:

-

5-Methoxyisatoic anhydride (1.0 equiv)

-

Primary Amine (e.g., Benzylamine) (1.1 equiv)

-

Orthoformate (e.g., Triethyl orthoformate) (1.2 equiv) or Aldehyde

-

Catalyst: Iodine (I₂) (5 mol%) or Sulfamic Acid (10 mol%)

-

Solvent: Ethanol (Green chemistry compliant)

Methodology:

-

Mix 5-MIA, the primary amine, and triethyl orthoformate in Ethanol.

-

Add the catalyst (Iodine).

-

Reflux for 2–4 hours. The reaction proceeds via in situ formation of the anthranilamide followed by condensation with the orthoformate.

-

Validation: The product precipitates upon cooling. Wash with cold ethanol. This route avoids the use of harsh acids and high-boiling solvents like DMSO.

Pharmacological Applications & SAR

Structure-Activity Relationship (SAR)

The 5-methoxy group in the anhydride precursor places a methoxy group at position 7 of the 1,4-benzodiazepine ring. This substitution is critical for Alpha-5 selectivity .

-

Alpha-1 Sparing: Unlike the 7-chloro substitution (found in Diazepam) which confers broad affinity (sedative effects), the 7-methoxy group, often combined with bulky substituents at the C5 position (e.g., imidazo-fused rings), reduces affinity for the Alpha-1 subunit.

-

Cognitive Efficacy: Ligands synthesized from 5-MIA (e.g., analogs of SH-053 or L-655,708 ) act as NAMs (Negative Allosteric Modulators) or weak inverse agonists at Alpha-5, enhancing synaptic plasticity in the hippocampus.

Library Generation Workflow

To rapidly explore this chemical space, a split-pool or parallel synthesis approach is recommended.

Caption: Parallel synthesis workflow for generating Alpha-5 selective libraries from 5-MIA.

Troubleshooting & Expert Tips

-

Moisture Sensitivity: 5-MIA hydrolyzes slowly in moist air to the corresponding anthranilic acid. Always store in a desiccator. If the starting material has a melting point <230°C (dec), it may be partially hydrolyzed.

-

Incomplete Decarboxylation: If the reaction stalls at the carbamate stage (intermediate), increase the temperature to >100°C. The evolution of CO₂ is the visual indicator of progress.

-

Purification: 7-methoxy-BZDs are often crystalline. If an oil forms, triturating with diethyl ether or sonication in hexanes often induces crystallization.

References

-

Synthesis of Alpha-5 Selective Ligands: Title: Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders.[1] Source: National Institutes of Health (NIH) / PMC. URL:[Link]

-

Isatoic Anhydride Chemistry & Quinazolinone Synthesis: Title: One-Pot Three Component Synthesis of Quinazolin-4(3H)-One Derivatives: Investigation of Photophysical Properties. Source: Taylor & Francis Online. URL:[Link]

-

Solid-Phase Synthesis of Benzodiazepines: Title: Solid-phase synthesis of 7-acylamino-1,4-benzodiazepine-2,5-diones.[2] Source: PubMed.[3] URL:[Link]

-

Pharmacology of Alpha-5 Subtypes (SH-053): Title: Are GABAA receptors containing alpha5 subunits contributing to the sedative properties of benzodiazepine site agonists? Source: PubMed.[3] URL:[Link]

-

General Reactivity of Anhydrides: Title: Acid Anhydrides React with Amines to Form Amides.[4][5] Source: Chemistry LibreTexts. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Solid-phase synthesis of 7-acylamino-1,4-benzodiazepine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reactionweb.io [reactionweb.io]

- 5. chem.libretexts.org [chem.libretexts.org]

Application Note: High-Efficiency Synthesis of Heterocycles using 5-Methoxyisatoic Anhydride

Executive Summary

5-Methoxyisatoic anhydride (6-methoxy-2H-3,1-benzoxazine-2,4(1H)-dione) is a versatile, high-reactivity electrophile used extensively in medicinal chemistry to access privileged heterocyclic scaffolds. Its unique structure—a cyclic anhydride fused to an electron-rich aromatic ring—allows for rapid, regioselective ring-opening reactions with nucleophiles (amines, hydrazines, amino acids).

This guide details the divergent synthesis of two critical drug pharmacophores from this single precursor:

-

Quinazolin-4(3H)-ones: Via a one-pot, three-component reaction.

-

1,4-Benzodiazepine-2,5-diones: Via condensation with amino acids.

Chemical Profile & Reactivity

Compound: 5-Methoxyisatoic anhydride CAS: 37795-77-0 IUPAC Name: 6-methoxy-2H-3,1-benzoxazine-2,4(1H)-dione[1][2]

Critical Note on Regiochemistry: Commercially labeled "5-methoxyisatoic anhydride" is often derived from 2-amino-5-methoxybenzoic acid . In the benzoxazine ring system, the methoxy group resides at position 6 (para to the nitrogen). Researchers must verify the substitution pattern of their starting material, as it dictates the position of the methoxy group in the final heterocycle (typically position 6 in quinazolinones and position 7 in 1,4-benzodiazepines).

Reactivity Logic

The reactivity is driven by the release of CO₂, which acts as an irreversible driving force.

-

Site A (C-4 Carbonyl): The primary site for nucleophilic attack. The 6-methoxy group (electron-donating) slightly reduces the electrophilicity compared to the unsubstituted anhydride, requiring optimized catalysts or thermal activation.

-

Site B (N-1): Can be alkylated, but in most heterocycle syntheses, it acts as the nucleophile in the second cyclization step.

Application I: One-Pot Synthesis of Quinazolin-4(3H)-ones

Quinazolinones are key scaffolds in oncology and antimicrobial research (e.g., Raltitrexed, Methaqualone analogues). This protocol utilizes a Three-Component Coupling (3CC) strategy that avoids the isolation of intermediate anthranilamides.

Mechanism[4][5][6]

-

Ring Opening: Primary amine attacks C-4, releasing CO₂ to form 2-amino-5-methoxybenzamide.

-

Condensation: The amide nitrogen condenses with the aldehyde to form an imine/aminal intermediate.

-

Cyclization & Oxidation: Intramolecular cyclization followed by oxidative dehydrogenation (if necessary) yields the aromatic system.

Protocol: Iodine-Catalyzed Oxidative Synthesis

Target: 2-Aryl-3-substituted-6-methoxyquinazolin-4(3H)-one Scale: 1.0 mmol

Reagents

-

Primary Amine (e.g., Benzylamine, 1.1 equiv)

-

Aldehyde (e.g., Benzaldehyde, 1.0 equiv)

-

Catalyst: Molecular Iodine (I₂) (10 mol%)

-

Solvent: Ethanol (EtOH) or Water (Green Chemistry variant)

Step-by-Step Procedure

-

Charge: In a 25 mL round-bottom flask, combine 5-methoxyisatoic anhydride (193 mg, 1.0 mmol), the primary amine (1.1 mmol), and the aldehyde (1.0 mmol).

-

Catalyst Addition: Add molecular iodine (25 mg, 0.1 mmol).

-

Activation: Add 5 mL of Ethanol.

-

Reaction: Heat the mixture to reflux (80°C) for 2–4 hours.

-

Work-up: Cool the reaction mixture to room temperature.

-

Precipitation: Pour the mixture into crushed ice (20 g) containing 5% sodium thiosulfate (to quench residual iodine).

-

-

Isolation: Filter the solid precipitate. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

-

Purification: Recrystallize from hot ethanol to obtain pure crystals.

Expected Yield: 85–92%

Application II: Synthesis of 1,4-Benzodiazepine-2,5-diones

This scaffold is fundamental to anxiolytics and peptidomimetics. The reaction exploits the bifunctionality of amino acids.

Protocol: Microwave-Assisted Cyclization

Target: 7-Methoxy-1,4-benzodiazepine-2,5-dione Scale: 2.0 mmol

Reagents

-

5-Methoxyisatoic anhydride (2.0 mmol)

-

Amino Acid (e.g., Glycine or L-Alanine, 2.2 mmol)

-

Base: Triethylamine (TEA) (2.5 mmol)

Step-by-Step Procedure

-

Nucleophilic Attack: In a microwave vial, dissolve the amino acid (2.2 mmol) and TEA (2.5 mmol) in water (2 mL). Add 5-methoxyisatoic anhydride (2.0 mmol) slowly.

-

Note: CO₂ evolution will be observed. Stir at RT for 30 mins until effervescence ceases.

-

-

Solvent Exchange: Evaporate the water under reduced pressure (Rotavap) to obtain the intermediate anthraniloylglycine salt.

-

Cyclization: Re-dissolve the residue in Glacial Acetic Acid (5 mL).

-

Heating: Seal the vial and irradiate in a microwave reactor at 140°C for 15 minutes .

-

Alternative: Reflux in acetic acid (118°C) for 4–6 hours if microwave is unavailable.

-

-

Work-up: Pour the reaction mixture into cold water (30 mL). The product typically precipitates as a solid.

-

Purification: Filter and wash with diethyl ether. Recrystallize from DMF/Water or EtOH.

Expected Yield: 75–85%[7]

Visualizing the Chemistry

The following diagrams illustrate the decision pathways and mechanistic flow for these syntheses.

Diagram 1: Divergent Synthesis Pathways

Caption: Divergent synthetic utility of 5-methoxyisatoic anhydride yielding two distinct bioactive scaffolds.

Diagram 2: Quinazolinone 3-Component Mechanism

Caption: Step-wise mechanistic flow for the Iodine-catalyzed one-pot synthesis of Quinazolinones.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Quinazolinone) | Incomplete oxidation of the intermediate dihydro-compound. | Increase oxidant loading (I₂) or extend reflux time. Ensure open-air conditions if using air as oxidant. |

| Sticky Precipitate | Polymerization or impure starting materials. | Recrystallize the anhydride from dry dioxane before use. Use ethanol/water mixtures for workup to induce cleaner precipitation. |

| Regio-isomers (Benzodiazepine) | Racemization of amino acid (if chiral). | Avoid excessive heating; switch to microwave irradiation (shorter time). Use mild bases (e.g., DIPEA) instead of TEA. |

| Incomplete Reaction | 5-Methoxy group deactivates the ring. | Use a polar aprotic solvent (DMF, DMSO) to enhance nucleophilicity, or add a Lewis Acid catalyst (e.g., ZnCl₂). |

References

-

Review of Isatoic Anhydride Reactivity

-

Synthesis of Heterocyclic Compounds Based on Isatoic Anhydrides. ResearchGate.

-

-

Quinazolinone Synthesis Protocol

-

One-Pot Three-Component Synthesis of 4(3H)-Quinazolinones. Organic Chemistry Portal.

-

-

Benzodiazepine Synthesis Methodology

-

Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling. MDPI Molecules.

-

-

Isatoic Anhydride Structure & Properties

-

5-Methoxy-isatoic anhydride Product Data. Sigma-Aldrich.[1]

-

-

Green Chemistry Approaches

-

Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones.[8] Comptes Rendus Chimie.

-

Sources

- 1. 5-Methoxy-isatoic anhydride | 37795-77-0 [sigmaaldrich.com]

- 2. 5-METHOXY -ISATOIC ANHYDRIDE | 37795-77-0 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. biomedres.us [biomedres.us]

- 5. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines [mdpi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. mdpi.com [mdpi.com]

- 8. Isatoic Anhydride: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones and Benzo di/triaze… [ouci.dntb.gov.ua]

Application Notes & Protocols: Strategic One-Pot Synthesis Involving 5-Methoxyisatoic Anhydride

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide to the strategic use of 5-Methoxyisatoic Anhydride in one-pot multicomponent reactions for the synthesis of medicinally relevant heterocyclic scaffolds, particularly quinazolinones. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale for methodological choices, and the influence of the electron-donating 5-methoxy group on reaction pathways and outcomes. Detailed, field-tested protocols are provided, alongside mechanistic diagrams and tabulated data to empower researchers in leveraging this versatile synthon for accelerated drug discovery and chemical synthesis programs.

Introduction: The Strategic Value of 5-Methoxyisatoic Anhydride

Isatoic anhydrides are exceptionally useful synthons in medicinal chemistry, serving as stable and readily available precursors to the ortho-amino benzoyl moiety.[1] The reaction of an isatoic anhydride with a nucleophile, typically a primary amine, proceeds via a ring-opening acylation followed by a spontaneous decarboxylation. This sequence generates a 2-aminobenzamide intermediate in situ, perfectly primed for subsequent intramolecular or intermolecular reactions.

The incorporation of a methoxy group at the 5-position (5-Methoxyisatoic Anhydride) offers several strategic advantages:

-

Modulation of Physicochemical Properties: The methoxy group can enhance solubility and influence the lipophilicity of the final molecule, which are critical parameters in drug design.

-

Electronic Influence: As an electron-donating group, the 5-methoxy substituent increases the nucleophilicity of the aromatic ring and can influence the reactivity of the amine intermediate, potentially altering reaction kinetics and favoring specific pathways.[2]

-

Bioisosteric Replacement: The methoxy group is a common feature in numerous bioactive molecules and can serve as a key pharmacophoric element, interacting with biological targets through hydrogen bonding and other non-covalent interactions.

One-pot synthesis, which involves multiple sequential reactions in a single vessel, is a cornerstone of green chemistry and efficient synthesis.[3] By eliminating the need to isolate and purify intermediates, this methodology enhances step and atom economy, reduces solvent waste, and significantly shortens timelines from starting material to target compound.[3] This guide focuses on the convergence of these two powerful concepts: the application of 5-Methoxyisatoic Anhydride within robust, one-pot protocols.

Core Reaction: The Three-Component Synthesis of Quinazolinones

A primary application of 5-methoxyisatoic anhydride is in the three-component, one-pot synthesis of 2,3-disubstituted-6-methoxy-quinazolin-4(3H)-ones. This powerful reaction combines the anhydride, a primary amine, and an aldehyde to rapidly assemble the quinazolinone core, a privileged scaffold in medicinal chemistry found in compounds with anticancer, anti-inflammatory, and anticonvulsant activities.[1]

Mechanistic Rationale

The trustworthiness of a protocol is rooted in a clear understanding of its underlying mechanism. The reaction proceeds through a well-defined cascade of events, each enabling the next in a seamless sequence within a single reaction vessel.

Step 1: Formation of the 2-Aminobenzamide Intermediate The reaction initiates with the nucleophilic attack of the primary amine on one of the carbonyl carbons of the 5-methoxyisatoic anhydride. The more electrophilic carbonyl (adjacent to the ester group) is the typical site of attack. This leads to the opening of the heterocyclic ring to form an unstable carbamic acid intermediate, which rapidly undergoes decarboxylation (loss of CO₂) to furnish the key in situ intermediate: 2-amino-5-methoxy-N-substituted-benzamide.[4][5]

Step 2: Imine (Schiff Base) Formation The newly formed 2-aminobenzamide then reacts with the aldehyde present in the mixture. The primary aromatic amine of the benzamide condenses with the aldehyde's carbonyl group, eliminating a molecule of water to form an N-acyl-imine, commonly known as a Schiff base. This step is often acid-catalyzed to facilitate the dehydration.[6]

Step 3: Intramolecular Cyclization and Aromatization The final stage involves the intramolecular cyclization of the Schiff base intermediate. The amide nitrogen attacks the imine carbon, forming the six-membered dihydroquinazolinone ring. In many protocols, this intermediate is then oxidized in situ to the fully aromatic and stable quinazolinone product. Oxidants like iodine or phenyliodine diacetate (PIDA) are commonly employed, though some catalytic systems can facilitate aerobic oxidation.[7]

Mechanistic Visualization

The logical flow of this cascade reaction is illustrated below.

Caption: A three-step cascade for one-pot quinazolinone synthesis.

Application Protocols

The choice of catalyst and solvent is critical for optimizing reaction efficiency, yield, and purity. Below are two distinct, reliable protocols that leverage different catalytic systems.

Protocol 1: Lewis Acid Catalyzed Synthesis in Aqueous Media

This protocol utilizes a mild Lewis acid catalyst, such as Bismuth(III) nitrate pentahydrate or sulfamic acid, and often employs environmentally benign solvents like water or ethanol.[8][9] This approach is attractive for its operational simplicity and adherence to green chemistry principles.

Materials & Reagents:

-

5-Methoxyisatoic anhydride (1.0 equiv)

-

Substituted primary amine (1.0 equiv)

-

Substituted aromatic aldehyde (1.0 equiv)

-

Sulfamic Acid (H₂NSO₃H) (15 mol%)

-

Deionized Water or Ethanol

Step-by-Step Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-Methoxyisatoic anhydride (e.g., 1.0 mmol, 193 mg).

-

Add the primary amine (1.0 mmol) and the aldehyde (1.0 mmol).

-

Add deionized water (10 mL) to the flask.

-

Add the sulfamic acid catalyst (0.15 mmol, 14.6 mg).

-

Stir the resulting suspension vigorously at room temperature.

-

Causality Insight: The reaction is often run at room temperature to prevent unwanted side reactions. The electron-donating 5-methoxy group can activate the ring, and excessive heat may not be necessary. Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). Reaction completion is typically observed within 2-4 hours.

-

-

Upon completion, a precipitate will have formed. Collect the solid product by vacuum filtration.

-

Wash the solid with cold deionized water (3 x 10 mL) to remove the catalyst and any water-soluble impurities.

-

Dry the product under vacuum to yield the crude quinazolinone.

-

Recrystallize the crude product from hot ethanol to obtain the purified 2,3-disubstituted-6-methoxy-quinazolin-4(3H)-one.

Protocol 2: Palladium-Catalyzed Synthesis for Aryl Amines

For less reactive amines, such as anilines, or for constructing more complex architectures, a transition-metal-catalyzed approach can be highly effective. Palladium catalysts are particularly adept at facilitating the C-N bond-forming cyclization step.[10]

Materials & Reagents:

-

5-Methoxyisatoic anhydride (1.0 equiv)

-

Substituted aniline (1.1 equiv)

-

Substituted aromatic aldehyde (1.1 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

-

1,3-Bis(diphenylphosphino)propane (dppp) (10 mol%)

-

Sodium tert-butoxide (NaOtBu) (2.0 equiv)

-

Anhydrous Toluene

Step-by-Step Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (0.05 mmol, 11.2 mg) and dppp (0.10 mmol, 41.2 mg).

-

Add anhydrous toluene (10 mL) and stir for 10 minutes to form the catalyst complex.

-

Add 5-Methoxyisatoic anhydride (1.0 mmol, 193 mg), the substituted aniline (1.1 mmol), the aromatic aldehyde (1.1 mmol), and sodium tert-butoxide (2.0 mmol, 192 mg).

-

Causality Insight: NaOtBu acts as a base to facilitate both the initial ring-opening and the final cyclization steps. The inert atmosphere is crucial to prevent oxidation and deactivation of the Pd(0) active species, which is formed in situ.

-

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 8-12 hours.

-

After completion, cool the reaction mixture to room temperature and quench by slowly adding saturated aqueous ammonium chloride solution (15 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure product.

Data Summary and Expected Outcomes

The choice of reactants and conditions significantly impacts the reaction yield. The 5-methoxy group generally leads to good yields due to its electron-donating nature.

| Entry | Amine (R'-NH₂) | Aldehyde (R''-CHO) | Catalyst System | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Reference |

| 1 | Benzylamine | Benzaldehyde | Sulfamic Acid | Water | RT | 3 | 85-95 | [9] |